

CVT-313 cellular potency vs biochemical IC50

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Compound Focus: Cvt-313

CAS No.: 199986-75-9

Cat. No.: S524588

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Quantitative Data Summary for CVT-313

The following table consolidates the key potency values for **CVT-313** from the literature.

Parameter	Value	Experimental Context	Source (Citation)
Biochemical IC50	0.5 μ M	In vitro kinase assay against purified CDK2	[1] [2] [3]
Cellular IC50 (Growth Arrest)	1.2 μ M - 20 μ M	Dose-dependent growth inhibition across various human, mouse, and rat cell lines	[2] [3]
Cellular IC50 (A549 Cell Line)	1.2 μ M	Specific value for inhibiting the growth of human lung carcinoma A549 cells	[1]
ATP Competition (Ki)	95 nM	Competitive with respect to ATP	[2]

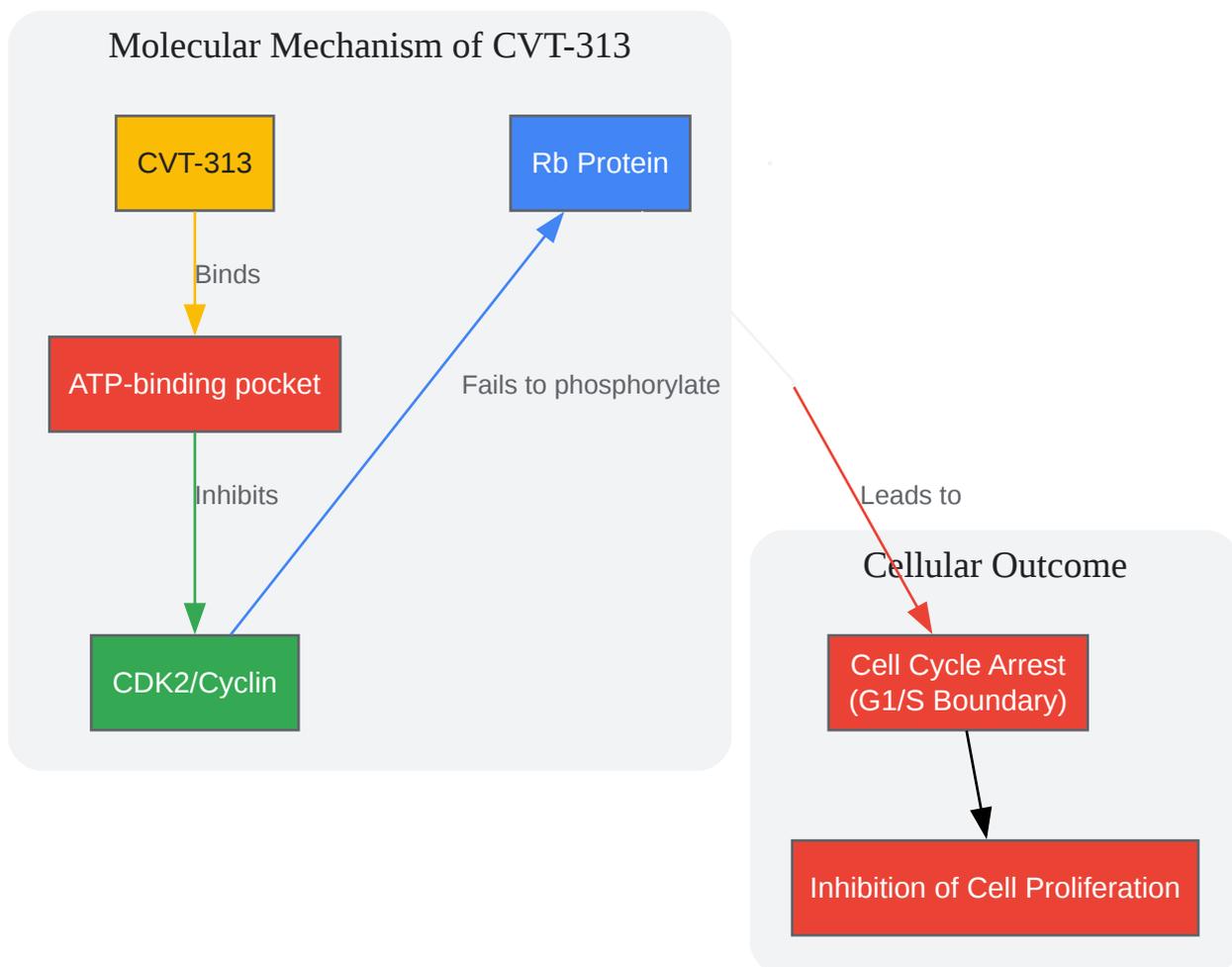
Mechanism of Action & Experimental Context

The difference between biochemical and cellular potency can be understood by examining how **CVT-313** works and how these experiments are performed.

Mechanism of Action

CVT-313 is an ATP-competitive inhibitor that binds directly to the ATP-binding pocket of CDK2 [1] [2]. The crystal structure of the CDK2/**CVT-313** complex reveals that the inhibitor makes direct interactions with key amino acids Leu83, Asp86, and Asp145, with its binding further stabilized by a water-mediated interaction with Asn132 [1]. By inhibiting CDK2, **CVT-313** prevents the hyperphosphorylation of the retinoblastoma (Rb) protein, a critical step for a cell to progress from the G1 phase to the S phase of the cell cycle. This action results in cell cycle arrest at the G1/S boundary [2] [3].

The following diagram illustrates this mechanism and its functional consequences in the cell:



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Key Experimental Protocols

To help you replicate or understand these findings, here are summaries of the key methodologies used in the cited research.

- **Biochemical Kinase Assay (for IC50 determination):** The half-maximal inhibitory concentration (IC50) of **0.5 μM** was determined in vitro using purified CDK2 enzyme. The assay measures the reduction of kinase activity in the presence of **CVT-313**, which is competitive with ATP ($K_i = 95 \text{ nM}$) [2].
- **Cell Viability/Proliferation Assay (for Cellular IC50):**
 - **Cell Plating:** Plate cells (e.g., A549, MRC-5, or patient-derived colorectal cancer lines) in 96-well plates at a density of $\sim 4,000$ cells/well and incubate for 24 hours in drug-free media [4].
 - **Drug Treatment:** Treat cells with a range of **CVT-313** concentrations (e.g., a serial dilution from $50 \mu\text{M}$ or $100 \mu\text{M}$) for 48-72 hours [1] [4].
 - **Viability Readout:** Measure the number of metabolically viable cells using a luminescent assay like **CellTiter-Glo**, which quantifies ATP as a proxy for live cells [4].
 - **Data Analysis:** Calculate percent killing and determine the IC50 value using nonlinear regression analysis of the dose-response curve [4].
- **Thermal Stabilization Assay:** The binding and stabilization of CDK2 by **CVT-313** was confirmed by a thermal shift assay, which showed that the inhibitor increased the melting temperature (**T_m**) of CDK2 by **7°C**, indicating a direct protein-stabilizing effect upon binding [1].

Troubleshooting & Strategic Insights

- **Potency Gaps:** The difference between biochemical and cellular IC50 is common. Factors like cell permeability, efflux pumps, and intracellular ATP concentration can reduce a compound's effective potency inside a cell.
- **Synergistic Combinations:** Recent research highlights the therapeutic potential of combining CDK2 inhibition with other targets. One study found that **CDK9 knockdown acted synergistically with CDK2 inhibition (using CVT-313)**, inducing significant G2/M arrest and anaphase catastrophe in colorectal cancer models [4]. This suggests that for complex diseases like cancer, a combination approach may be more effective than single-agent therapy.
- **Cell Line Variability:** The range in cellular IC50 ($1.2 \mu\text{M}$ to $20 \mu\text{M}$) underscores the importance of testing **CVT-313** in your specific cell model, as genetic background and origin can significantly influence response [2].

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